tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Lipophilicity Drug design Physicochemical properties

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS 1346521‑27‑4) is an N1‑Boc‑protected indazole derivative bearing a 5‑trifluoromethoxy substituent. With molecular formula C₁₃H₁₃F₃N₂O₃ and molecular weight 302.25 Da, it belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry.

Molecular Formula C13H13F3N2O3
Molecular Weight 302.253
CAS No. 1346521-27-4
Cat. No. B578462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
CAS1346521-27-4
Synonymstert-butyl 5-(trifluoroMethoxy)-1H-indazole-1-carboxylate
Molecular FormulaC13H13F3N2O3
Molecular Weight302.253
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)(F)F)C=N1
InChIInChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3
InChIKeyBWWMSZUCQJXCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS 1346521-27-4): Procurement-Relevant Identity for an N1‑Boc‑Protected 5‑OCF₃ Indazole Building Block


tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS 1346521‑27‑4) is an N1‑Boc‑protected indazole derivative bearing a 5‑trifluoromethoxy substituent. With molecular formula C₁₃H₁₃F₃N₂O₃ and molecular weight 302.25 Da, it belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry . Its structure combines three operationally critical features for synthetic chemists: (i) a Boc group that masks the N1 position and can be cleaved under standard acidic conditions (TFA, HCl), (ii) a –OCF₃ group at C5 that imparts distinct lipophilicity and metabolic profiles relative to –OCH₃ or –H analogs, and (iii) an unsubstituted C3 position that serves as a versatile handle for further functionalization (e.g., halogenation, metalation, cross‑coupling) [1]. The compound is commercially available from multiple suppliers at purity levels of 95–98% (HPLC), with batch‑specific QC data (NMR, HPLC, GC) provided by vendors such as Bidepharm and MolCore .

Why 5‑OCF₃ N1‑Boc Indazole 1346521‑27‑4 Cannot Be Replaced by the N‑Unprotected Analog or a 5‑OCH₃/Br Variant Without Experimental Validation


Indazole building blocks that share the same core but differ in N‑protection or C5 substitution are not functionally interchangeable. The N1‑Boc group is essential for directing regioselective reactions at C3, preventing unwanted N‑alkylation or metalation at N1, and can be removed orthogonally under mild acidolysis—conditions that differ fundamentally from those required for N‑THP or N‑SEM cleavage [1]. At the C5 position, the –OCF₃ group raises lipophilicity by 0.7–1.4 LogD units relative to –OCH₃, while simultaneously decreasing metabolic stability compared to both –OCH₃ and –CF₃ analogs, as demonstrated by systematic microsomal stability studies on aliphatic trifluoromethoxy compounds [2]. A 5‑Br analog (tert‑butyl 5‑bromo‑1H‑indazole‑1‑carboxylate, CAS 651780‑02‑8) offers a cross‑coupling handle but lacks the electron‑withdrawing and lipophilic character of OCF₃ . The N‑unprotected 5‑(trifluoromethoxy)‑1H‑indazole (CAS 105391‑76‑2) has a predicted LogP of 2.46 versus the consensus LogP of 3.33 for the N1‑Boc derivative, and its unprotected N1 renders it incompatible with many metalation or cross‑coupling protocols without prior protection . These quantitative differences in physicochemical properties and orthogonal reactivity directly translate into divergent synthetic utility and downstream biological performance, making uncontrolled substitution a source of irreproducible results in multi‑step medicinal chemistry programs.

Quantitative Differential Evidence for tert‑Butyl 5‑(trifluoromethoxy)‑1H‑indazole‑1‑carboxylate (1346521‑27‑4) Against Closest Analogs


Lipophilicity Advantage of N1‑Boc‑5‑OCF₃ Indazole Over N‑Unprotected 5‑OCF₃ Indazole (Consensus LogP 3.33 vs. 2.46)

The N1‑Boc‑protected compound exhibits substantially higher predicted lipophilicity than its N‑unprotected counterpart. Consensus LogP for tert‑butyl 5‑(trifluoromethoxy)‑1H‑indazole‑1‑carboxylate is 3.33 (average of iLOGP 3.06, XLOGP3 4.02, WLOGP 4.98, MLOGP 2.42, SILICOS‑IT 2.17) , whereas 5‑(trifluoromethoxy)‑1H‑indazole (CAS 105391‑76‑2) has a reported LogP of 2.46 . This ΔLogP of +0.87 translates into markedly different compound behavior in reverse‑phase chromatography, liquid‑liquid extraction, and membrane permeability, directly influencing both purification workflows and biological assay partitioning.

Lipophilicity Drug design Physicochemical properties

OCF₃ vs. OCH₃: +0.7–1.4 LogD Units Higher Lipophilicity with Concomitant Metabolic Stability Trade‑Off

Systematic evaluation of aliphatic trifluoromethoxy‑containing compounds demonstrated that replacing –OCH₃ with –OCF₃ increases LogD by 0.7–1.4 units, a shift comparable to that of –CF₃ substitution, but with a distinct metabolic liability: most CF₃O compounds showed decreased microsomal stability relative to their CH₃O or CF₃ analogs [1]. Applied to the indazole scaffold, this means the 5‑OCF₃ group in 1346521‑27‑4 confers higher lipophilicity than a hypothetical 5‑OCH₃‑N1‑Boc‑indazole (or commercially available 5‑methoxy‑1H‑indazole derivatives), but the metabolic penalty must be considered during lead optimization. Patents explicitly listing –OCF₃ alongside –OCH₃ and –CF₃ as interchangeable substituents at the indazole C5 position further confirm that these groups are not biologically equivalent and require individual SAR evaluation [2].

Metabolic stability Bioisosteres ADME

Supply‑Chain Purity Differentiation: 98% (MolCore) vs. 95% Standard Grade and vs. 90% for N1‑Boc‑5‑Br Indazole

Multiple vendors supply 1346521‑27‑4 at two distinct purity grades: 95% (Bidepharm, CymitQuimica, Chemenu) and ≥98% (MolCore, NLT 98%) , with batch‑specific QC documentation including NMR, HPLC, and GC available from Bidepharm and MolCore. For context, the structurally related N1‑Boc‑5‑bromo‑indazole (CAS 651780‑02‑8) is commercially offered at only 90% purity from multiple suppliers, with 98% material available only as a premium grade . The availability of 98% material for the 5‑OCF₃ derivative reduces the need for purchaser‑side re‑purification, saving an estimated 1–2 synthetic days per batch and minimizing yield loss from column chromatography or recrystallization.

Purity Quality control Procurement

Predicted Aqueous Solubility Advantage of 1346521‑27‑4 (ESOL LogS –4.23, 0.018 mg/mL) Relative to 5‑Unsubstituted N1‑Boc‑Indazole

The ESOL topological method predicts an aqueous solubility of LogS –4.23 (0.018 mg/mL, 58.4 µM) for tert‑butyl 5‑(trifluoromethoxy)‑1H‑indazole‑1‑carboxylate, classifying it as moderately soluble . While the 5‑unsubstituted N1‑Boc‑1H‑indazole (CAS 1361331‑51‑2) lacks published experimental solubility data, its lower molecular weight (218.25 Da) and lower LogP would predict higher solubility. However, the 5‑OCF₃ group provides the critical balance of enhanced membrane permeability (see Evidence Item 1) while maintaining solubility within a tractable range for standard organic reaction conditions (DCM, THF, DMF). The N‑unprotected analog 5‑(trifluoromethoxy)‑1H‑indazole demonstrates moderate solubility in DCM and THF but limited water solubility , consistent with its lower LogP but absence of the lipophilic Boc group.

Solubility Formulation Biopharmaceuticals

Validated Use as a Key Intermediate in Nicotinic α7 Receptor Agonist Patents (Diazonium‑Free Method, Abbott/AbbVie WO2009‑WO2012)

The 5‑(trifluoromethoxy)‑1H‑indazole scaffold, from which 1346521‑27‑4 is directly derived via N1‑Boc protection, is explicitly claimed as a precursor in Abbott/AbbVie patents (WO2009‑WO2012) for the preparation of bicyclic 5‑trifluoromethoxy‑1H‑indazole‑3‑carboxylic acid amides that act as α7 nicotinic acetylcholine receptor agonists and partial agonists [1]. The patented diazonium‑free synthetic route to 5‑(trifluoromethoxy)‑1H‑3‑indazolecarboxylic acid establishes the industrial relevance of this chemotype for CNS drug discovery. While the Boc‑protected derivative 1346521‑27‑4 itself may not appear in the final pharmaceutical composition, its role as a protected, storable, and shippable precursor that can be deprotected quantitatively under standard TFA conditions makes it the preferred procurement form for academic and industrial laboratories building upon this patent space.

Neuroscience Nicotinic receptor Patent intermediate

Procurement‑Driven Application Scenarios for tert‑Butyl 5‑(trifluoromethoxy)‑1H‑indazole‑1‑carboxylate (1346521‑27‑4)


Medicinal Chemistry: Synthesis of C3‑Functionalized 5‑OCF₃ Indazole Kinase Inhibitor Libraries

The N1‑Boc group permits clean C3 lithiation or halogenation without competing N1 reactivity, enabling diversified C3‑substituted libraries. The 5‑OCF₃ substituent provides the lipophilicity and electronic profile required for kinase ATP‑binding site occupancy, as documented in indazole kinase inhibitor patents [1]. Starting with 98% purity material (MolCore) minimizes batch‑to‑batch variability in library production.

CNS Drug Discovery: α7 Nicotinic Receptor Modulator Programs Based on Abbott/AbbVie Patent Space

The compound serves as a direct precursor to the 5‑(trifluoromethoxy)‑1H‑indazole‑3‑carboxylic acid core claimed in α7 nAChR agonist patents [2]. The Boc group can be removed with TFA/CH₂Cl₂ (standard conditions) to reveal the free N1‑H indazole for subsequent amide coupling at C3. The 0.87 LogP increase from N‑unprotected to Boc‑protected form improves organic‑phase extractability during workup, simplifying multi‑gram scale‑up .

ADME‑Guided Lead Optimization: OCF₃ vs. OCH₃ Bioisostere Comparison Studies

Systematic replacement of –OCH₃ by –OCF₃ increases LogD by 0.7–1.4 units [3]. Procurement of 1346521‑27‑4 alongside the corresponding 5‑OCH₃‑N1‑Boc‑indazole enables head‑to‑head matched molecular pair analysis for permeability, metabolic stability, and off‑target activity, providing SAR data essential for patent differentiation and lead selection.

Process Chemistry: Scalable Protected Intermediate for Late‑Stage Deprotection and Diversification

The Boc group is orthogonal to many functional groups introduced at C3 (esters, amides, boronic esters), allowing convergent synthetic strategies. The compound's predicted solubility of ~0.018 mg/mL in water and good solubility in DCM/THF supports standard liquid‑phase reaction conditions at multi‑gram scale without emulsification issues during aqueous workup.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.